N-methyl-d3-9,10-ethanoanthracene-9(10H)-propanamine, monohydrochloride
Overview
Description
Maprotiline-d3 (hydrochloride) is a deuterated form of maprotiline hydrochloride, a tetracyclic antidepressant. It is primarily used in scientific research as an internal standard for the quantification of maprotiline by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Maprotiline itself is used to treat depressive illness, major depressive disorder, bipolar disorder, and anxiety associated with depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of maprotiline-d3 (hydrochloride) involves the incorporation of deuterium atoms into the maprotiline molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The final product is often purified and converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of maprotiline-d3 (hydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is usually provided as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Maprotiline-d3 (hydrochloride) undergoes several types of chemical reactions, including:
N-demethylation: Removal of a methyl group from the nitrogen atom.
Deamination: Removal of an amino group.
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
Common Reagents and Conditions:
N-demethylation: Typically involves the use of strong acids or bases.
Deamination: Often carried out using oxidizing agents.
Hydroxylation: Requires the presence of hydroxylating agents such as hydrogen peroxide or molecular oxygen.
Major Products: The major products formed from these reactions include desmethylmaprotiline and various hydroxylated derivatives .
Scientific Research Applications
Maprotiline-d3 (hydrochloride) is widely used in scientific research for:
Analytical Chemistry: As an internal standard in GC-MS and LC-MS for the quantification of maprotiline.
Pharmacokinetic Studies: To study the metabolism and distribution of maprotiline in biological systems.
Neuroscience Research: Investigating the effects of maprotiline on neurotransmitter systems.
Medicinal Chemistry: Developing new antidepressant drugs by studying the structure-activity relationship of maprotiline and its derivatives
Mechanism of Action
Maprotiline-d3 (hydrochloride) exerts its effects by inhibiting the presynaptic uptake of catecholamines, particularly norepinephrine. This increases the concentration of norepinephrine at the synaptic clefts in the brain, enhancing neurotransmission and alleviating symptoms of depression . The compound does not significantly affect the reuptake of serotonin or dopamine .
Comparison with Similar Compounds
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition.
Protriptyline: Another tricyclic antidepressant with similar pharmacological properties.
Benzoctamine: An anxiolytic and sedative drug structurally similar to maprotiline.
Uniqueness: Maprotiline-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its selective inhibition of norepinephrine reuptake, without significant effects on serotonin or dopamine reuptake, distinguishes it from other tricyclic antidepressants .
Properties
IUPAC Name |
3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H/i1D3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-NIIDSAIPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.